STM2457

Description

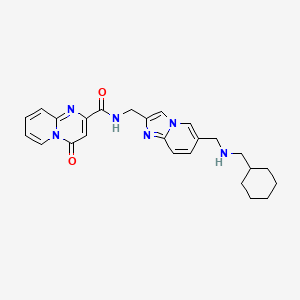

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c32-24-12-21(29-23-8-4-5-11-31(23)24)25(33)27-15-20-17-30-16-19(9-10-22(30)28-20)14-26-13-18-6-2-1-3-7-18/h4-5,8-12,16-18,26H,1-3,6-7,13-15H2,(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBERVORNENYOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

STM2457: A Deep Dive into the Mechanism of a First-in-Class METTL3 Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of STM2457, a pioneering, potent, and selective catalytic inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3. This document is intended for researchers, scientists, and drug development professionals interested in the epitranscriptomic regulation of cancer and the therapeutic potential of targeting RNA methylation.

Executive Summary

This compound is a first-in-class small molecule inhibitor of METTL3, the catalytic subunit of the primary m6A methyltransferase complex. By competitively binding to the S-adenosylmethionine (SAM) pocket of METTL3, this compound effectively blocks the transfer of a methyl group to adenosine residues on RNA. This inhibition of m6A modification has profound effects on cancer cells, particularly in acute myeloid leukemia (AML), leading to reduced cell growth, induction of differentiation, and apoptosis.[1][2] The anti-leukemic effects of this compound are attributed to the decreased stability and translation of key oncogenic mRNAs, such as those for MYC and MCL1. Furthermore, this compound has been shown to modulate the DNA damage response and stimulate a cell-intrinsic interferon response, highlighting its multifaceted anti-tumor activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay | Reference |

| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [1] |

| 17 nM | RFMS | [3] | |

| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |

| 3.2 nM | Surface Plasmon Resonance (SPR) | [4] | |

| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | [4] |

| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | [4] |

| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Quantification | [1] |

Table 2: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MOLM-13 | 3.5 | [4] |

| MV4-11 | ~1 | [5] |

| OCI-AML2 | ~5 | [5] |

| OCI-AML3 | ~2 | [5] |

| NOMO-1 | ~10 | [5] |

| KG-1 | >10 | [5] |

| HL-60 | >10 | [5] |

| THP-1 | ~5 | [5] |

Table 3: Selectivity Profile of this compound

| Target Class | Number Tested | Activity | Reference |

| RNA, DNA, and Protein Methyltransferases | 45 | >1,000-fold selectivity for METTL3 | [1] |

| Kinases | 468 | No inhibitory effect | [1] |

Core Mechanism of Action: METTL3 Inhibition

This compound functions as a catalytic inhibitor of the METTL3-METTL14 methyltransferase complex.[1][2] Its primary mechanism involves competing with the methyl donor, S-adenosylmethionine (SAM), for binding to the active site of METTL3.[1][3] This competitive inhibition prevents the transfer of a methyl group to the N6 position of adenosine residues within target RNA molecules.

Figure 1: this compound competitively inhibits SAM binding to the METTL3/14 complex.

The consequence of this inhibition is a global reduction in the levels of m6A on RNA, particularly on messenger RNA (mRNA).[1] This leads to downstream effects on mRNA stability, splicing, and translation, ultimately impacting cellular function and viability, especially in cancer cells dependent on m6A-regulated oncogenic pathways.[1][2]

Downstream Signaling Pathways and Cellular Effects

The inhibition of METTL3 by this compound triggers a cascade of events that culminate in anti-tumor activity.

Impact on Oncogenic mRNA Translation

A key consequence of reduced m6A levels is the impaired translation of mRNAs encoding crucial oncoproteins. In AML, this compound treatment leads to a selective reduction of m6A levels on known leukemogenic mRNAs, including those for c-Myc and SP1.[5] This results in decreased protein expression of these oncogenes, contributing to the observed reduction in AML cell growth and survival.[5]

Figure 2: this compound inhibits AML cell growth by reducing m6A on oncogenic mRNAs.

Induction of an Interferon Response

Recent studies have unveiled a novel mechanism of action for METTL3 inhibitors, including this compound. Inhibition of METTL3 leads to the formation of double-stranded RNA (dsRNA), which in turn activates a cell-intrinsic interferon response.[6][7] This is a key component of the innate immune system that can enhance anti-tumor immunity. The activation of this pathway leads to the expression of interferon-stimulated genes (ISGs), which can potentiate T-cell mediated killing of cancer cells.[6]

Figure 3: this compound induces an interferon response via dsRNA formation.

Activation of the DNA Damage Response

In some cancer types, such as esophageal squamous cell carcinoma (ESCC), this compound has been shown to activate the DNA damage response (DDR) pathway.[3] This involves the upregulation of key proteins like ATM, p-ATM, p-Chk2, and γ-H2AX, suggesting that this compound can induce DNA damage signaling, which can contribute to its anti-proliferative and apoptotic effects.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

METTL3/14 Biochemical Activity Assay

Objective: To determine the in vitro inhibitory potency of this compound on the catalytic activity of the METTL3/14 complex.

Methodology:

-

Recombinant human METTL3/14 complex is incubated with a biotinylated RNA substrate and the methyl donor, S-adenosylmethionine (SAM), in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is stopped, and the amount of methylated RNA product is quantified. This can be achieved using various methods, such as scintillation proximity assay (SPA) with [3H]-SAM or by mass spectrometry (RapidFire Mass Spectrometry - RFMS).[3]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of this compound to the METTL3/14 complex.

Methodology:

-

The METTL3/14 protein complex is immobilized on a sensor chip surface.

-

A series of concentrations of this compound in a suitable running buffer are flowed over the sensor chip.

-

The binding of this compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

-

Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.[1]

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., MOLM-13 for AML) are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo Luminescent Cell Viability Assay.[4]

-

The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

-

IC50 values are determined from the dose-response curves.

m6A RNA Methylation Quantification

Objective: To measure the effect of this compound on global m6A levels in cells.

Methodology:

-

Cells are treated with this compound or a vehicle control.

-

Total RNA is extracted from the cells.

-

The level of m6A in the RNA is quantified using an m6A-specific antibody in an ELISA-based format, such as the EpiQuik™ m6A RNA Methylation Quantification Kit.[1]

-

Alternatively, for gene-specific m6A analysis, methylated RNA immunoprecipitation followed by quantitative PCR (MeRIP-qPCR) can be performed.[5]

In Vivo Xenograft Mouse Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., NSG mice) are engrafted with human cancer cells, either subcutaneously or intravenously, to establish tumors.[4]

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group at a specified dose and schedule (e.g., 50 mg/kg, daily intraperitoneal injection).[4] The control group receives a vehicle solution.

-

Tumor growth is monitored over time by measuring tumor volume or using bioluminescence imaging.[5]

-

At the end of the study, tumors and/or relevant tissues can be harvested for pharmacodynamic and biomarker analysis.

Conclusion

This compound represents a significant advancement in the field of epitranscriptomics, providing a powerful tool to probe the function of METTL3 and a promising therapeutic strategy for cancers dependent on m6A methylation. Its multifaceted mechanism of action, encompassing direct inhibition of oncogenic mRNA translation, induction of an anti-tumor immune response, and activation of the DNA damage response, underscores the potential of targeting RNA-modifying enzymes in oncology. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of this compound and other METTL3 inhibitors.

References

- 1. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 4. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]

- 5. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

STM2457: A First-in-Class METTL3 Inhibitor for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STM2457, a pioneering, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3. This compound has demonstrated significant preclinical anti-tumor activity, particularly in acute myeloid leukemia (AML), and serves as a critical tool for investigating the therapeutic potential of targeting RNA epigenetics in oncology.

Introduction to METTL3 and its Role in Cancer

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and plays a crucial role in post-transcriptional gene regulation, influencing mRNA splicing, nuclear export, stability, and translation.[1][2][3][4] The deposition of m6A is primarily catalyzed by a methyltransferase complex where METTL3 (Methyltransferase-like 3) is the core catalytic subunit, working in concert with METTL14.[2][3]

Dysregulation of METTL3 has been implicated in the initiation and progression of various cancers, including AML and solid tumors.[1][5][6] Elevated METTL3 expression is often associated with increased proliferation, enhanced survival, and impaired differentiation of cancer cells.[1][4][7] In AML, METTL3-mediated m6A modification of key oncogenic transcripts, such as MYC, BCL2, and PTEN, enhances their translation, thereby promoting leukemogenesis.[2] Consequently, the inhibition of METTL3's catalytic activity has emerged as a promising therapeutic strategy.

This compound: A Potent and Selective METTL3 Inhibitor

This compound is a first-in-class, orally bioavailable, small-molecule inhibitor of METTL3.[8][9] It was identified through a high-throughput screening campaign and subsequent lead optimization.[3]

Mechanism of Action

This compound is a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor of METTL3.[3][8] It directly binds to the METTL3/METTL14 heterodimer, occupying the SAM-binding pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine residues on target mRNAs.[3][4] This leads to a global reduction in m6A levels on poly-A+ RNA.[3][10] The inhibition of METTL3's catalytic activity by this compound results in decreased translation of key oncogenic proteins, leading to anti-leukemic effects such as reduced proliferation, induction of apoptosis, and cellular differentiation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Assay | Reference |

| IC50 | 16.9 nM | METTL3/14 RF/MS methyltransferase assay | [3][9][11][12] |

| 17 nM | RFMS | [8] | |

| Kd | 1.4 nM | Surface Plasmon Resonance (SPR) | [3][12] |

| 3.2 nM | SPR | [8] | |

| Cellular IC50 (MOLM-13 cells) | 3.5 µM | Proliferation Assay | [8] |

| Cellular Target Engagement (IC50) | 4.8 µM | Thermal Shift Assay | [8] |

Table 2: Selectivity of this compound

| Target Panel | Result | Reference |

| Panel of 45 RNA, DNA, and protein methyltransferases | >1,000-fold selectivity for METTL3 | [3][10][12] |

| Panel of 468 kinases (at 10 µM) | No inhibitory effect | [12] |

Table 3: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models

| PDX Model | Dosing Regimen | Outcome | Reference |

| PDX-393 (MLL-AF10, NIK-RAS; relapsing) | 50 mg/kg i.p., q.d. | Prolonged survival | [8] |

| PDX-579 (Nmp1c, IDH1/2, Flt3; relapsing) | 50 mg/kg i.p., q.d. | Prolonged survival | [8] |

| PDX-473 (MLL-AF6, NIK-Ras, CDKalpha; newly diagnosed) | 50 mg/kg i.p., q.d. | Prolonged survival, impaired re-engraftment | [8] |

| General AML PDX models | 50 mg/kg i.p., q.d. for 12-21 days | Impaired engraftment and AML expansion, significantly prolonged mouse lifespan | [3][11] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

METTL3/14 RF/MS Methyltransferase Assay (for IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the catalytic activity of the METTL3/METTL14 complex.

Protocol:

-

Enzyme and Substrate Preparation: A full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14 in a baculovirus system is purified via affinity chromatography. A synthetic RNA oligonucleotide substrate (e.g., 5'P-uacacucgaucuggacuaaagcugcuc-3') is prepared.[3]

-

Reaction Setup: Enzymatic reactions are performed at room temperature in a 384-well plate in a final volume of 20 µL containing 20 mM Tris-HCl pH 7.6, 1 mM DTT, and 0.01% Tween-20.[3]

-

Compound Incubation: 5 nM of the METTL3/14 enzyme complex is pre-incubated with a dose range of this compound for 10 minutes.[3]

-

Reaction Initiation: The reaction is initiated by adding 0.2 µM of the RNA substrate and 0.5 µM of S-adenosylmethionine (SAM).[3]

-

Reaction Incubation and Termination: The reaction is incubated for 60 minutes at room temperature and then quenched by adding 40 µL of 7.5% TCA containing an internal standard.[3]

-

Analysis: The level of methylated RNA is quantified using RapidFire Mass Spectrometry (RFMS). IC50 values are calculated from the dose-response curves.

Surface Plasmon Resonance (SPR) (for Kd Determination)

Objective: To measure the binding affinity (dissociation constant, Kd) of this compound to the METTL3/METTL14 complex.

Protocol:

-

Immobilization: The purified METTL3/METTL14 protein complex is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.

-

Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.

-

SAM Competition: To confirm a SAM-competitive binding mode, the experiment is repeated with SAM included in the running buffer, which is expected to reduce the binding affinity of this compound.[3]

-

Data Analysis: The association and dissociation rates are used to calculate the Kd.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with METTL3 in a cellular context.

Protocol:

-

Cell Treatment: Intact cells (e.g., MOLM-13) are treated with various concentrations of this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated protein fraction by centrifugation.

-

Protein Quantification: The amount of soluble METTL3 in the supernatant is quantified by Western blotting or other protein detection methods.

-

Data Analysis: The melting curve of METTL3 is plotted against temperature for each this compound concentration. A shift in the melting curve to higher temperatures indicates stabilization of METTL3 by this compound binding, confirming target engagement.

In Vivo Patient-Derived Xenograft (PDX) Model for AML

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant AML model.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are used.

-

Xenograft Implantation: Primary human AML cells from patients are transplanted into the mice.

-

Treatment: Once the engraftment of AML cells is confirmed, mice are treated with this compound (e.g., 50 mg/kg, intraperitoneal injection, once daily) or a vehicle control for a specified duration (e.g., 12 or 21 days).[3][8]

-

Monitoring: Mice are monitored for signs of toxicity, and body weight is recorded regularly.[3]

-

Efficacy Assessment: The primary endpoints are the extent of AML engraftment in peripheral blood and bone marrow, and overall survival of the mice.[3][4]

-

Pharmacodynamic Analysis: At the end of the study, tissues can be collected to measure m6A levels and the expression of METTL3 target proteins to confirm in vivo target modulation.

Visualizations: Signaling Pathways and Experimental Workflows

METTL3 Signaling Pathway and this compound Inhibition

Caption: METTL3-mediated m6A modification and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a groundbreaking tool compound and a potential therapeutic agent that has provided the first preclinical proof-of-concept for the catalytic inhibition of METTL3 in AML.[8] Its high potency, selectivity, and demonstrated in vivo efficacy underscore the therapeutic promise of targeting the m6A RNA modification pathway in cancer. Further investigation and clinical development of METTL3 inhibitors, such as the follow-on compound STC-15, are warranted to translate these preclinical findings into benefits for patients.

References

- 1. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METTL3 serves an oncogenic role in human ovarian cancer cells partially via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]

- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

The Role of STM2457 in m6A RNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA), playing a critical role in RNA metabolism, including splicing, stability, and translation. The m6A modification is dynamically regulated by a complex interplay of "writer," "eraser," and "reader" proteins. The primary writer complex consists of the catalytic subunit METTL3 (Methyltransferase-like 3) and its binding partner METTL14. Dysregulation of m6A modification has been implicated in the pathogenesis of numerous diseases, most notably cancer. STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of the METTL3 catalytic activity. This technical guide provides an in-depth overview of the role of this compound in the context of m6A RNA modification, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and downstream effects.

Introduction to m6A RNA Modification and the Role of METTL3

The m6A modification is a reversible epigenetic mark on RNA, predominantly installed by the METTL3-METTL14 methyltransferase complex.[1] This complex transfers a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine residues within a specific consensus sequence. METTL3 serves as the catalytic core of this complex.[1] The m6A modification influences various aspects of RNA fate by recruiting specific m6A-binding proteins ("readers"), which in turn dictate the downstream functional consequences.

In various cancers, including acute myeloid leukemia (AML), colorectal cancer, pancreatic cancer, and breast cancer, METTL3 is often overexpressed and plays a oncogenic role by enhancing the translation of cancer-promoting mRNAs.[2][3][4][5] This has positioned METTL3 as a promising therapeutic target for anti-cancer drug development.

This compound: A Selective Inhibitor of METTL3

This compound is a highly potent and selective catalytic inhibitor of METTL3.[1] It was identified through a high-throughput screen and subsequent optimization.[1] this compound directly binds to the METTL3/METTL14 heterodimer in a SAM-competitive manner, thereby inhibiting its methyltransferase activity.[1] This inhibition leads to a global reduction in m6A levels on poly-A+ enriched RNA.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

| Parameter | Value | Assay | Reference |

| IC50 (METTL3/14) | 16.9 nM | Biochemical Activity Assay | [1] |

| Kd (METTL3/14) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |

| Cellular IC50 (MOLM-13) | 0.6 - 10.3 µM | Cell Proliferation Assay | [1][6] |

Table 1: In vitro and cellular potency of this compound.

| Target | Selectivity (fold vs. METTL3) | Assay Type | Reference |

| Other RNA Methyltransferases | >1,000 | Biochemical Assays | [1] |

| DNA and Protein Methyltransferases (panel of 45) | >1,000 | Biochemical Assays | [1] |

| Kinases (panel of 468) | No significant inhibition | Kinase Panel Screening | [1] |

Table 2: Selectivity profile of this compound.

Mechanism of Action and Downstream Effects of this compound

This compound exerts its biological effects by inhibiting the catalytic activity of METTL3, leading to a reduction in m6A modification on target mRNAs. This decrease in m6A levels can alter the stability and translation of these transcripts, ultimately affecting cellular processes like proliferation, differentiation, and apoptosis.[1] In cancer cells, this compound has been shown to specifically reduce m6A levels on known oncogenic mRNAs, such as MYC, SP1, and HOXA10, leading to their decreased expression and subsequent anti-tumor effects.[1]

Caption: Mechanism of action of this compound in inhibiting m6A RNA modification.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

m6A-meRIP-Seq (m6A-Specific Methylated RNA Immunoprecipitation Sequencing)

This technique is used to identify and quantify m6A-modified transcripts on a genome-wide scale.

Protocol:

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Purify poly(A)+ RNA and fragment it into ~100-nucleotide fragments.

-

Immunoprecipitation: Incubate the fragmented RNA with an m6A-specific antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments.

-

Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA fragments and a parallel input control library from the initial fragmented RNA. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Identify m6A peaks by comparing the enrichment of reads in the immunoprecipitated sample to the input control.

Caption: Workflow for m6A-meRIP-Seq.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context.

Protocol:

-

Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures. The binding of a ligand can stabilize the target protein, increasing its melting temperature.

-

Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Polysome Fractionation

This technique is used to assess the translational status of specific mRNAs by separating transcripts based on the number of associated ribosomes.

Protocol:

-

Cell Lysis and Sucrose Gradient Preparation: Lyse cells under conditions that preserve polysome integrity. Prepare a sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

-

Ultracentrifugation: Layer the cell lysate onto the sucrose gradient and centrifuge at high speed. This separates the lysate components based on their sedimentation coefficient, with heavier polysomes migrating further down the gradient.

-

Fraction Collection: Collect fractions from the gradient.

-

RNA Isolation and Analysis: Isolate RNA from each fraction. Quantify the amount of a specific mRNA in each fraction using RT-qPCR to determine its association with monosomes or polysomes. A shift from polysome to monosome fractions upon treatment with an inhibitor like this compound indicates a reduction in translation initiation.

Therapeutic Potential and Future Directions

The development of this compound has provided a crucial tool to probe the function of METTL3 and the therapeutic potential of targeting the m6A pathway.[1] Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including AML, colorectal cancer, pancreatic cancer, breast cancer, and neuroblastoma, where it reduces tumor growth and promotes cancer cell death.[1][2][3][4][7]

The high selectivity and in vivo activity of this compound make it a promising candidate for further clinical development. Future research will likely focus on:

-

Clinical Trials: Evaluating the safety and efficacy of this compound or similar METTL3 inhibitors in human cancer patients.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapies or other targeted agents.[8]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to METTL3 inhibition.

-

Exploring Other Diseases: Investigating the role of METTL3 and the therapeutic potential of this compound in other diseases where m6A modification is implicated, such as viral infections and autoimmune disorders.[6][9]

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journal-dtt.org [journal-dtt.org]

- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the m6A RNA modification pathway blocks SARS-CoV-2 and HCoV-OC43 replication - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of STM2457: A First-in-Class METTL3 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

STM2457 is a pioneering, potent, and highly selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. Its discovery represents a significant milestone in the exploration of epitranscriptomics as a therapeutic frontier, particularly in oncology. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its application in Acute Myeloid Leukemia (AML).

Introduction to METTL3 and its Role in Cancer

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotic cells, playing a crucial role in various aspects of RNA metabolism, including splicing, stability, translation, and localization. The primary enzyme responsible for catalyzing this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit.

Dysregulation of m6A methylation has been implicated in the pathogenesis of numerous diseases, including a variety of cancers. In Acute Myeloid Leukemia (AML), METTL3 has been identified as a critical dependency, promoting the translation of key oncogenic transcripts such as MYC, BCL2, and SP1, thereby driving leukemogenesis and maintaining the leukemic state. This dependency makes METTL3 an attractive therapeutic target for the development of novel anti-cancer agents.

Discovery of this compound

This compound was discovered through a systematic drug discovery campaign that began with a high-throughput screen (HTS) to identify inhibitors of the METTL3-METTL14 complex. This effort led to the identification of an initial hit compound which, through a process of structure-guided medicinal chemistry and optimization of its physicochemical and pharmacokinetic properties, yielded this compound. This novel compound demonstrated significantly improved potency and selectivity for METTL3.[1]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₈N₆O₂ | [2] |

| Molecular Weight | 444.53 g/mol | [2] |

| Solubility (DMSO) | >1 mM | [3] |

Mechanism of Action

This compound is a S-adenosylmethionine (SAM)-competitive inhibitor of METTL3.[1][4] It binds to the SAM-binding pocket of METTL3, preventing the transfer of a methyl group from SAM to adenosine residues on target mRNAs. This leads to a global reduction in m6A levels on poly(A)+ RNA.[1] The subsequent decrease in m6A modification of key leukemogenic transcripts results in their reduced translation, leading to a decrease in the levels of oncoproteins critical for AML cell survival and proliferation.[4] This ultimately induces differentiation and apoptosis in AML cells.[1][4]

Signaling Pathway

The inhibitory action of this compound on METTL3 initiates a cascade of events that disrupt the oncogenic signaling network in AML.

Preclinical Efficacy

The preclinical activity of this compound has been extensively evaluated in both in vitro and in vivo models of AML.

In Vitro Activity

This compound demonstrates potent and selective inhibition of METTL3 and robust anti-proliferative effects in AML cell lines.

| Parameter | Value | Cell Line/Assay | Reference |

| METTL3 IC₅₀ | 16.9 nM | Biochemical Assay | [1][3] |

| Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance | [1][3] |

| Cellular Proliferation IC₅₀ | 0.6 - 10.3 µM | Panel of AML cell lines | [2][5] |

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-leukemic activity of this compound was confirmed in multiple AML patient-derived xenograft (PDX) models. Daily intraperitoneal administration of this compound led to a significant reduction in tumor burden and prolonged survival in treated mice.

| PDX Model | Dosing Regimen | Key Outcomes | Reference |

| NPM1c | 50 mg/kg, i.p., daily | Impaired engraftment, prolonged survival | [1] |

| MLL-AF6 | 50 mg/kg, i.p., daily | Impaired engraftment, prolonged survival | [1] |

| MLL-AF9/Flt3ITD/+ | 50 mg/kg, i.p., daily | Reduced engrafted AML cells, reduced spleen size | [4] |

Experimental Protocols

METTL3 Inhibition Assay (Biochemical IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of this compound against the METTL3-METTL14 complex was determined using a radiometric filter-binding assay. The assay measures the transfer of a tritiated methyl group from [³H]-SAM to a substrate RNA.

-

Enzyme: Recombinant human METTL3-METTL14 complex.

-

Substrate: GGACU-biotinylated RNA oligonucleotide.

-

Cofactor: [³H]-S-adenosylmethionine.

-

Procedure: The enzyme, substrate, and varying concentrations of this compound were incubated in assay buffer. The reaction was initiated by the addition of [³H]-SAM and incubated at room temperature. The reaction was then stopped, and the mixture was transferred to a filter plate to capture the biotinylated RNA. The amount of incorporated radioactivity was quantified using a scintillation counter.

-

Data Analysis: IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

The binding affinity of this compound to the METTL3-METTL14 complex was measured using surface plasmon resonance (SPR) technology.

-

Instrument: Biacore T200 (or equivalent).

-

Ligand: Biotinylated METTL3-METTL14 complex immobilized on a streptavidin-coated sensor chip.

-

Analyte: this compound at various concentrations.

-

Procedure: A series of this compound concentrations were injected over the sensor chip surface. The association and dissociation rates were monitored in real-time. To confirm SAM-competitive binding, the experiment was repeated in the presence of a constant concentration of SAM.

-

Data Analysis: The equilibrium dissociation constant (Kd) was determined by fitting the sensorgram data to a 1:1 binding model.

Cell Proliferation Assay (Cellular IC₅₀)

The effect of this compound on the proliferation of AML cell lines was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Lines: A panel of human AML cell lines (e.g., MOLM-13, MV4-11, THP-1).

-

Procedure: Cells were seeded in 96-well plates and treated with a dose-response range of this compound for 72 hours. After the incubation period, CellTiter-Glo® reagent was added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

-

Data Analysis: IC₅₀ values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model

The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing human AML patient-derived xenografts.

-

Animal Model: NOD/SCID gamma (NSG) mice.

-

Tumor Model: Primary AML cells from patients were intravenously injected into NSG mice. Engraftment was monitored by bioluminescence imaging or flow cytometry for human CD45+ cells in the peripheral blood.

-

Treatment: Once engraftment was established, mice were randomized into vehicle and treatment groups. This compound was formulated in a suitable vehicle (e.g., 20% (w/v) 2-hydroxypropyl-β-cyclodextrin) and administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg daily.[3]

-

Outcome Measures: Tumor burden was monitored by bioluminescence imaging. Survival was assessed as the primary endpoint. At the end of the study, bone marrow and spleen were harvested to determine the percentage of human CD45+ cells.

Experimental Workflow for In Vivo PDX Model

Clinical Development and Future Perspectives

The promising preclinical data for this compound paved the way for the development of a clinical candidate, STC-15, an orally bioavailable METTL3 inhibitor.[6] STC-15 has advanced into Phase 1 clinical trials for the treatment of patients with advanced solid tumors and lymphomas.[7] The development of METTL3 inhibitors like this compound and STC-15 represents a novel therapeutic strategy with the potential to address unmet medical needs in AML and other cancers. Further research is ongoing to explore the full therapeutic potential of METTL3 inhibition, including its use in combination with other anti-cancer agents.

Conclusion

This compound is a first-in-class, potent, and selective inhibitor of the METTL3 RNA methyltransferase. Its discovery and preclinical characterization have provided compelling evidence for the therapeutic targeting of METTL3 in AML. The successful translation of this research into a clinical candidate underscores the potential of modulating RNA epigenetics as a new paradigm in cancer therapy. The detailed technical information provided in this guide is intended to support further research and development in this exciting field.

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]

- 7. STM-2457 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

STM2457 chemical structure and properties

An In-Depth Technical Guide to STM2457: A First-in-Class METTL3 Inhibitor

Introduction

This compound is a first-in-class, highly potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3 (Methyltransferase-like 3).[1][2] As a key component of the m6A methyltransferase complex, METTL3 plays a critical role in the post-transcriptional regulation of gene expression. Its dysregulation has been implicated in the initiation and maintenance of various cancers, most notably acute myeloid leukemia (AML).[1] this compound was developed as a chemical probe to investigate the therapeutic potential of targeting RNA-modifying enzymes.[1] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data, intended for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a secondary carboxamide derived from the formal condensation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid and an imidazopyridine core.[3] Its development originated from a high-throughput screening campaign, followed by extensive optimization of potency and pharmacokinetic properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide | [3] |

| Molecular Formula | C₂₅H₂₈N₆O₂ | [3][4] |

| Molecular Weight | 444.53 g/mol | [3][4] |

| CAS Number | 2499663-01-1 | [4][5] |

| SMILES | C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 | [3] |

| Solubility (DMSO) | ≥ 49.5 mg/mL (111.35 mM) | [4][5] |

| In Vivo Formulation | 10% DMSO + 30% PEG300 + 5% Tween 80 + 55% ddH₂O (4.76 mg/mL) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |[4] |

Mechanism of Action

This compound functions as a catalytic inhibitor of the METTL3 component of the METTL3-METTL14 heterodimer complex.[1] It exhibits a high-affinity binding and operates through a cofactor-competitive mechanism, occupying the S-adenosyl methionine (SAM) binding pocket.[1][6][7] This direct inhibition blocks the transfer of a methyl group to adenosine residues on RNA, leading to a global reduction of m6A levels.[1][6]

In AML, the inhibition of METTL3 by this compound leads to a selective reduction of m6A levels on known leukemogenic mRNAs, such as MYC and HOXA10.[1] This disrupts their expression, consistent with a defect in translational efficiency, ultimately leading to reduced AML cell growth, increased apoptosis, and myeloid differentiation.[1][8]

Beyond AML, this compound has been shown to activate the DNA damage response via the ATM-Chk2 pathway in esophageal squamous cell carcinoma and downregulate EGFR expression in oral squamous cell carcinoma.[9] Furthermore, METTL3 inhibition by this compound can induce a cell-intrinsic interferon response, enhancing antitumor immunity by promoting the formation of double-stranded RNA (dsRNA) and activating interferon-stimulated genes.[10]

Biological and Pharmacological Activity

This compound is characterized by its high potency against the METTL3 enzyme and its efficacy in cellular and in vivo models of cancer.

Table 2: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Assay | Reference |

|---|---|---|---|

| IC₅₀ (METTL3/14) | 16.9 nM | Biochemical Activity Assay | [1][4] |

| IC₅₀ (METTL3) | 17 nM | RFMS Assay | [11] |

| Kᵈ (METTL3/14) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |

| Kᵈ (METTL3) | 3.2 nM | Surface Plasmon Resonance (SPR) |[11] |

The compound demonstrates potent anti-proliferative effects across a range of cancer cell lines.

Table 3: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (Proliferation) | Assay Duration | Reference |

|---|---|---|---|---|

| MOLM-13 | Acute Myeloid Leukemia (AML) | 3.5 µM | Not Specified | [11] |

| Various AML | Acute Myeloid Leukemia (AML) | 0.6 - 10.3 µM | 72 hours | [4] |

| HCT116 | Colorectal Cancer (CRC) | ~20-40 µM (Effective Range) | 48 hours | [12][13] |

| PANC-1 | Pancreatic Cancer | ~10-20 µM (Effective Range) | Not Specified | [14] |

| Eca109 / KYSE150 | Esophageal Squamous Cell Carcinoma | Dose-dependent | Not Specified |[9] |

In vivo studies using patient-derived xenograft (PDX) models of AML have demonstrated significant therapeutic efficacy. Daily intraperitoneal administration of this compound at 50 mg/kg impaired AML engraftment, reduced tumor burden in the bone marrow and spleen, and significantly prolonged the lifespan of treated mice without signs of overt toxicity.[1][4]

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize this compound.

METTL3 Biochemical Inhibition Assay

This assay quantifies the ability of this compound to inhibit the catalytic activity of the METTL3/METTL14 complex.

-

Principle: A non-radioactive assay measuring the transfer of a methyl group from SAM to an RNA substrate. The reaction byproduct, S-adenosyl-homocysteine (SAH), is detected via a coupled enzymatic reaction that generates a quantifiable signal (e.g., luminescence or fluorescence).

-

Methodology:

-

Recombinant human METTL3/METTL14 enzyme complex is incubated in reaction buffer.

-

Serial dilutions of this compound (or DMSO vehicle control) are added to the enzyme.

-

The reaction is initiated by adding the substrates: S-adenosyl-methionine (SAM) and a synthetic RNA oligonucleotide containing a consensus methylation site.

-

The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Detection reagents are added to stop the methyltransferase reaction and initiate the signal-generating reaction.

-

The signal is read on a plate reader.

-

Data are normalized to controls, and IC₅₀ curves are generated using non-linear regression analysis.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity (Kᵈ) of this compound to the METTL3/METTL14 complex.[1]

-

Principle: Changes in the refractive index at the surface of a sensor chip are measured as the analyte (this compound) flows over the immobilized ligand (METTL3/METTL14 protein), allowing for real-time determination of association (kₐ) and dissociation (kᏧ) rates.

-

Methodology:

-

The METTL3/METTL14 protein complex is immobilized onto a sensor chip surface.

-

A running buffer is flowed continuously over the chip to establish a stable baseline.

-

This compound, prepared in a series of concentrations, is injected sequentially over the surface, allowing for association.

-

Following the association phase, the running buffer is flowed again to monitor the dissociation of the compound.

-

The sensor chip surface is regenerated between cycles if necessary.

-

For competitive binding assays, the experiment is repeated with the addition of SAM to the running buffer to confirm a SAM-competitive binding mode.[1][6]

-

The resulting sensorgrams are analyzed using fitting models to calculate kₐ, kᏧ, and the equilibrium dissociation constant (Kᵈ = kᏧ/kₐ).

-

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells.

-

Principle: A metabolic or ATP-based assay (e.g., CellTiter 96 AQueous One, CCK-8) is used to quantify the number of viable cells in culture.[4][14]

-

Methodology:

-

Cancer cells (e.g., MOLM-13, HCT116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[13][14]

-

Cells are treated with a range of concentrations of this compound (e.g., 0-100 µM) or DMSO vehicle control.[4]

-

Plates are incubated for a specified duration (e.g., 48-72 hours).[4][13]

-

The assay reagent is added to each well, and plates are incubated for 1-4 hours as per the manufacturer's protocol.

-

The absorbance or luminescence is measured using a microplate reader.

-

Cell viability is expressed as a percentage relative to the DMSO-treated control, and IC₅₀ values are calculated.

-

Methylated RNA Immunoprecipitation (MeRIP-qPCR)

MeRIP-qPCR is used to quantify changes in m6A methylation at specific gene transcripts following this compound treatment.[1]

-

Methodology:

-

RNA Isolation & Fragmentation: Total RNA is extracted from this compound- or DMSO-treated cells and fragmented into ~100-nucleotide fragments. A portion is saved as an "input" control.

-

Immunoprecipitation: The fragmented RNA is incubated with an anti-m6A antibody overnight. Protein A/G magnetic beads are added to capture the antibody-RNA complexes.

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound RNA. The enriched, m6A-containing RNA fragments are then eluted.

-

qRT-PCR: Both the eluted (IP) and input RNA are reverse transcribed into cDNA. qPCR is then performed using primers specific to target genes (MYC, HOXA10, etc.) and control genes.

-

Analysis: The m6A enrichment for a specific gene is calculated by normalizing the amount of transcript in the IP sample to the amount in the input sample.

-

In Vivo AML Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a clinically relevant animal model.[1][4]

-

Principle: Immunodeficient mice are engrafted with human AML cells (either cell lines or patient-derived cells). Once tumors are established, mice are treated with this compound, and tumor growth and overall survival are monitored.

-

Methodology:

-

Engraftment: Immunodeficient mice (e.g., NSG mice) are irradiated and then injected intravenously with human AML cells (e.g., MOLM-13 or PDX cells).

-

Treatment: Once engraftment is confirmed (e.g., by monitoring human CD45⁺ cells in peripheral blood), mice are randomized into treatment and vehicle control groups.

-

Dosing: this compound is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg).[1][4] The control group receives a vehicle solution.

-

Monitoring: Animal body weight and overall health are monitored regularly to assess toxicity. Tumor burden is monitored by measuring the percentage of human CD45⁺ cells in the blood, bone marrow, and spleen at the study endpoint.

-

Endpoint Analysis: The primary endpoints are overall survival and reduction in tumor burden. Tissues may be collected for further pharmacodynamic analysis (e.g., measuring m6A levels).

-

Conclusion

This compound is a seminal tool compound and potential therapeutic agent that has provided critical proof-of-concept for the inhibition of RNA methyltransferases as a viable anti-cancer strategy.[1] Its high potency, selectivity, and demonstrated efficacy in preclinical models of AML and other cancers make it an invaluable asset for research into the epitranscriptomic regulation of disease. The detailed characterization of its chemical properties and biological activities provides a solid foundation for further drug development efforts targeting METTL3 and other RNA-modifying enzymes.

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C25H28N6O2 | CID 155167581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. | BioWorld [bioworld.com]

- 12. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jcancer.org [jcancer.org]

- 14. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PMC [pmc.ncbi.nlm.nih.gov]

The Epitranscriptomic Effects of STM2457: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. As a key "writer" of the m6A modification, METTL3 plays a critical role in post-transcriptional gene regulation, and its dysregulation is implicated in various pathologies, most notably acute myeloid leukemia (AML) and other cancers. This compound acts as a catalytic inhibitor, binding to the S-adenosylmethionine (SAM) pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine residues on RNA. This guide provides an in-depth overview of the epitranscriptomic effects of this compound, summarizing its biochemical and cellular activity, detailing the experimental protocols used for its characterization, and visualizing its impact on key signaling pathways.

Core Mechanism and Biochemical Profile

This compound is a highly selective, SAM-competitive inhibitor of the METTL3-METTL14 methyltransferase complex.[1] Its primary mechanism of action is the direct inhibition of the catalytic activity of METTL3, which leads to a global reduction in m6A levels on poly-A+ enriched RNA.[1][2] This inhibition has been shown to be highly specific, with minimal effects on other RNA, DNA, or protein methyltransferases.[1][3]

Quantitative Biochemical and Cellular Data

The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The data below summarizes its key performance metrics.

| Parameter | Value | Assay | Target | Reference |

| Biochemical Potency (IC₅₀) | 16.9 nM | RF/MS Enzymatic Assay | METTL3/METTL14 Complex | [3][4] |

| Binding Affinity (Kᵈ) | 1.4 nM | Surface Plasmon Resonance (SPR) | METTL3/METTL14 Complex | [1][3] |

| Cellular m6A Reduction (IC₅₀) | ~1 µM | RNA Mass Spectrometry | MOLM-13 AML Cells | [1][2] |

Cellular Effects Across Malignancies

Treatment with this compound has demonstrated significant anti-neoplastic effects in a variety of cancer models, primarily by inducing apoptosis, promoting cellular differentiation, and reducing proliferation.

| Cancer Type | Cell Lines | Observed Effects | Reference |

| Acute Myeloid Leukemia (AML) | MOLM-13, others | Reduced cell growth, induction of differentiation and apoptosis. | [1][5] |

| Non-Small Cell Lung Cancer (NSCLC) | A549, NCI-H460 | Inhibition of proliferation, sensitization to chemotherapy. | [6][7] |

| Colorectal Cancer (CRC) | HCT116, SW620 | Suppression of cell growth, induction of apoptosis. | [8][9] |

| Pancreatic Cancer | PANC-1 | Inhibition of proliferation, migration, and invasion. | [10] |

| Oral Squamous Cell Carcinoma (OSCC) | Eca109, KYSE150 | Inhibition of proliferation and migration, G0/G1 phase arrest. | |

| Breast Cancer | MCF7, SKBR3, MDA-MB231 | Reduced cell viability, inhibition of colony formation, induced apoptosis. | [11] |

Signaling Pathways and Epitranscriptomic Consequences

The inhibition of METTL3 by this compound initiates a cascade of epitranscriptomic changes that perturb oncogenic signaling pathways. By reducing m6A levels on specific mRNA transcripts, this compound affects their stability, translation, and subsequent protein expression.

Core Anti-Leukemic Pathway

In AML, METTL3-mediated m6A modification is crucial for the expression of key leukemogenic proteins such as c-MYC, BCL2, and SP1. This compound treatment reduces m6A marks on these transcripts, leading to decreased translational efficiency, reduced protein levels, and ultimately, apoptosis and myeloid differentiation.[1][5]

Chemosensitization in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, this compound enhances sensitivity to chemotherapy agents like paclitaxel (PTX) and cisplatin (CBP). It achieves this by reducing m6A modification on the mRNA of the drug efflux transporter ABCC2. The m6A reader protein YTHDF1 normally recognizes this mark and stabilizes the ABCC2 transcript. This compound treatment leads to ABCC2 mRNA destabilization, lower protein expression, reduced drug efflux, and increased chemosensitivity.[7]

Key Experimental Protocols

The characterization of this compound's epitranscriptomic effects relies on a suite of specialized molecular biology techniques. Below are summaries of the core methodologies.

Workflow for Assessing this compound Activity

A typical experimental workflow involves treating cancer cells with this compound, followed by multi-omic analysis to determine its effect on m6A levels, gene expression, and protein expression.

Methylated RNA Immunoprecipitation (MeRIP-qPCR/Seq)

This is the cornerstone technique for identifying and quantifying m6A modifications on specific RNAs.

-

RNA Isolation & Fragmentation : Total RNA is extracted from this compound-treated and control cells. The RNA is then chemically or enzymatically fragmented into ~100-nucleotide fragments.[12]

-

Immunoprecipitation (IP) : The fragmented RNA is incubated with magnetic beads conjugated to an anti-m6A antibody. This selectively captures RNA fragments containing the m6A modification. A control IP with non-specific IgG is run in parallel.[12]

-

RNA Elution & Purification : The m6A-enriched RNA is eluted from the beads and purified.

-

Quantification : The abundance of specific transcripts in the eluted RNA is quantified. For MeRIP-qPCR , reverse transcription followed by quantitative PCR (RT-qPCR) is used to measure the enrichment of candidate genes.[10] For MeRIP-Seq , the eluted RNA is used to prepare a library for next-generation sequencing, providing a transcriptome-wide map of m6A modifications.[1]

Cell Viability and Proliferation Assays

These assays measure the cytotoxic and cytostatic effects of this compound.

-

CCK-8 / MTT Assay : Cells are seeded in 96-well plates and treated with a range of this compound concentrations. After incubation (e.g., 48-72 hours), a reagent (like CCK-8) is added, which is converted into a colored formazan product by metabolically active cells. The absorbance, read on a microplate reader, is proportional to the number of viable cells.[10][12]

-

Colony Formation Assay : A small number of cells (~1000-2000) are seeded in 6- or 12-well plates and allowed to grow for 10-14 days in the presence of this compound. The resulting colonies are fixed, stained with crystal violet, and counted to assess the long-term proliferative capacity of single cells.[6][10]

Western Blotting

This technique is used to measure the expression level of specific proteins.

-

Protein Extraction and Quantification : Cells are lysed, and the total protein concentration is determined using a BCA assay.[10]

-

Gel Electrophoresis : Equal amounts of protein (e.g., 20 µg) are separated by size via SDS-PAGE.[10]

-

Membrane Transfer : The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking and Antibody Incubation : The membrane is blocked (e.g., with 5% skim milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

Detection : An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal, proportional to the amount of protein, is captured.

Clinical Context and Future Directions

The preclinical data for this compound has provided strong proof-of-concept for METTL3 inhibition as a therapeutic strategy. This has led to the development of STC-15, a clinical-grade METTL3 inhibitor from the same program, which entered first-in-human clinical trials in 2022 for patients with advanced solid tumors (NCT05584111). The initial focus is on safety and pharmacokinetics, with the potential to expand into AML and other hematological malignancies.[10][13]

The study of this compound has illuminated the profound impact of epitranscriptomic regulation on cancer biology. Future research will likely focus on identifying predictive biomarkers for METTL3 inhibitor sensitivity, exploring combination therapies with other epigenetic drugs or standard-of-care agents, and investigating the role of METTL3 and the therapeutic potential of its inhibition in a wider range of diseases.

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbs.com [ijbs.com]

- 8. researchgate.net [researchgate.net]

- 9. jcancer.org [jcancer.org]

- 10. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification [mdpi.com]

- 11. journal-dtt.org [journal-dtt.org]

- 12. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

The Impact of STM2457 on Gene Expression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the effects of STM2457, a first-in-class catalytic inhibitor of the METTL3/METTL14 methyltransferase complex, on gene expression. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of oncology, molecular biology, and pharmacology.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor of METTL3, the catalytic subunit of the N6-adenosine-methyltransferase complex.[1][2] It functions through a cofactor-competitive binding mode, displacing S-adenosylmethionine (SAM), the methyl donor, from the active site of the enzyme.[1] This inhibition leads to a global decrease in N6-methyladenosine (m6A) levels on messenger RNA (mRNA), a critical post-transcriptional modification that influences mRNA stability, splicing, and translation.[1][2] By altering the m6A landscape, this compound modulates the expression of key genes involved in tumorigenesis and other pathological processes.

Quantitative Analysis of Gene Expression Changes

Treatment with this compound induces significant alterations in the transcriptomes of various cancer cell lines. The following tables summarize the quantitative data from several key studies.

Table 1: Differentially Expressed Genes in Acute Myeloid Leukemia (AML) Cells

| Cell Line | Treatment Conditions | Upregulated Genes | Downregulated Genes | Key Affected Pathways |

| MOLM-13 | Not Specified | 1,338 | 489 | Myeloid differentiation, Cell cycle |

Data from studies on the effects of this compound on the MOLM-13 AML cell line revealed a significant impact on genes regulating cell fate and proliferation.[1][3]

Table 2: Differentially Expressed Genes in Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Treatment Conditions | Upregulated Genes | Downregulated Genes | Key Affected Pathways |

| A549 | 5 µM this compound for 3 days | 1,713 | 507 | Cytokine-cytokine receptor interaction |

In the A549 NSCLC cell line, this compound treatment led to a broad reprogramming of gene expression, with a notable downregulation of genes involved in cell-to-cell communication.[4]

Table 3: Differentially Expressed Genes in Colorectal Cancer (CRC) Cells

| Cell Line | Treatment Conditions | Upregulated Genes | Downregulated Genes | Most Significantly Affected Gene |

| HCT116 | Not Specified, 48 hours | 1,244 | 1,036 | Asparagine Synthetase (ASNS) |

Research in HCT116 colorectal cancer cells identified a substantial number of differentially expressed genes, with a pronounced effect on metabolic pathways, highlighted by the significant downregulation of ASNS.[5]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on gene expression.

Cell Culture and this compound Treatment

-

Cell Maintenance: Human cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

-

Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and ideally below 0.1%.

-

Incubation: Cells are incubated with the compound for the specified duration (e.g., 48, 72, or 96 hours) before harvesting for downstream applications.

RNA Sequencing (RNA-seq)

-

RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercial kit and treated with DNase I to remove any contaminating genomic DNA.

-

Library Construction: mRNA is enriched from the total RNA population using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters. The ligated fragments are then amplified by PCR to generate the final sequencing library.

-

Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as an Illumina NovaSeq.

-

Bioinformatic Analysis: Raw sequencing reads are first assessed for quality. Adapters and low-quality bases are trimmed. The cleaned reads are then aligned to a reference genome. Gene expression is quantified by counting the number of reads mapping to each gene. Differential expression analysis is performed to identify genes with statistically significant changes in expression between the this compound-treated and control groups. Gene Ontology (GO) and pathway enrichment analyses are then used to interpret the biological significance of the differentially expressed genes.

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)

-

RNA Fragmentation and Immunoprecipitation: Total RNA is chemically fragmented into smaller pieces. A portion of the fragmented RNA is saved as an input control. The remaining fragmented RNA is incubated with an antibody specific for m6A to immunoprecipitate the m6A-containing RNA fragments.

-

Library Preparation and Sequencing: Both the immunoprecipitated RNA and the input RNA are used to construct sequencing libraries, which are then sequenced.

-

Data Analysis: Sequencing reads are aligned to a reference genome. Peaks representing m6A-enriched regions are identified by comparing the read coverage in the immunoprecipitated sample to the input sample.

Visualization of Pathways and Workflows

Signaling Pathways and Molecular Interactions

Caption: The core mechanism of this compound action.

Caption: Key signaling pathways modulated by this compound.

Experimental and Logical Workflows

Caption: A generalized workflow for RNA sequencing analysis.

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

STM2457: A First-in-Class METTL3 Inhibitor for Oncological and Other Indications

An In-depth Technical Review for Drug Development Professionals

STM2457 has emerged as a pioneering, potent, and highly selective small molecule inhibitor of the METTL3/METTL14 N6-methyladenosine (m6A) RNA methyltransferase complex. This document provides a comprehensive overview of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of METTL3, the catalytic subunit of the primary m6A methyltransferase complex.[1][2] By blocking the catalytic activity of METTL3, this compound leads to a global reduction in m6A levels on messenger RNA (mRNA).[1] This epitranscriptomic modulation results in decreased expression of key oncogenic proteins, such as MYC, c-Myc, SP1, and BRD4, ultimately leading to cell cycle arrest, cellular differentiation, and apoptosis in cancer cells.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various preclinical studies.

Table 1: Biochemical and Biophysical Properties

| Parameter | Value | Method | Reference |

| METTL3/METTL14 IC50 | 16.9 nM | Biochemical Activity Assay | [1][2] |

| METTL3/METTL14 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |

| Selectivity | >1,000-fold vs. 45 other methyltransferases | Methyltransferase Profiling Panel | [1][2] |

Table 2: In Vitro Cellular Activity

| Cell Line | Cancer Type | IC50 | Assay | Reference |

| MOLM-13 | Acute Myeloid Leukemia (AML) | (See reference) | Proliferation Assay | [4] |

| HCT116 | Colorectal Cancer (CRC) | (See reference) | CCK-8 Assay | [5] |

| SW620 | Colorectal Cancer (CRC) | (See reference) | CCK-8 Assay | [5] |

| Eca109 | Esophageal Squamous Cell Carcinoma (ESCC) | (See reference) | Cell Viability Assay | [6] |

| KYSE150 | Esophageal Squamous Cell Carcinoma (ESCC) | (See reference) | Cell Viability Assay | [6] |

| PANC-1 | Pancreatic Cancer | (See reference) | CCK-8 Assay | [7] |

| SW1990 | Pancreatic Cancer | (See reference) | CCK-8 Assay | [7] |

Table 3: In Vivo Efficacy Studies

| Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |

| AML Patient-Derived Xenografts (PDX) | Acute Myeloid Leukemia (AML) | 50 mg/kg, daily, intraperitoneal | Impaired engraftment, prolonged survival | [1][8] |

| Colorectal Cancer Xenograft (HCT116 & SW620) | Colorectal Cancer (CRC) | 50 mg/kg, every three days, intraperitoneal | Suppressed tumor growth | [5] |

| Neuroblastoma Xenograft (Kelly & NGP) | Neuroblastoma | 50 mg/kg, daily for 14 days | Suppressed tumor growth, improved overall survival | [9] |

| Oral Squamous Cell Carcinoma (OSCC) Xenograft | Oral Squamous Cell Carcinoma (OSCC) | Not specified | Reduced tumor growth | [3] |

| Esophageal Squamous Cell Carcinoma (ESCC) Xenograft | Esophageal Squamous Cell Carcinoma (ESCC) | Not specified | Inhibited tumor growth | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in cancer cells.

Caption: A generalized workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

While specific reagent concentrations and incubation times are highly dependent on the cell line and experimental setup, the following provides a general overview of the methodologies employed in the cited literature.

Cell Proliferation (CCK-8) Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).[5][7][10]

-

Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.[7][11]

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.[7][11]

-

Analysis: Cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

Apoptosis (Flow Cytometry) Assay

-

Cell Culture and Treatment: Cells are cultured and treated with this compound at various concentrations for a defined time.[10]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10]

-

Analysis: Stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methylated RNA Immunoprecipitation (MeRIP) with qPCR

-

RNA Extraction: Total RNA is extracted from this compound- or vehicle-treated cells.

-

RNA Fragmentation: RNA is fragmented into smaller pieces.

-

Immunoprecipitation: A portion of the fragmented RNA is saved as input control. The remaining RNA is incubated with an anti-m6A antibody, followed by immunoprecipitation with protein A/G magnetic beads.

-

RNA Elution and Purification: The m6A-containing RNA fragments are eluted and purified.

-

Reverse Transcription and qPCR: Both the input and immunoprecipitated RNA are reverse-transcribed into cDNA. The abundance of specific transcripts is quantified using qPCR with gene-specific primers.[5]

-

Analysis: The enrichment of m6A on a specific transcript is calculated by normalizing the qPCR signal from the immunoprecipitated sample to the input sample.

In Vivo Xenograft Studies

-

Cell Implantation: A specified number of cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).[5]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered, typically via intraperitoneal injection, at a specified dose and schedule.[5][8]

-

Monitoring: Tumor volume and mouse body weight are measured regularly.[5]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further ex vivo analysis.[5]

Therapeutic Potential and Future Directions